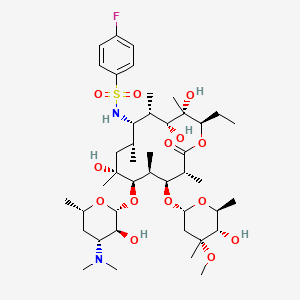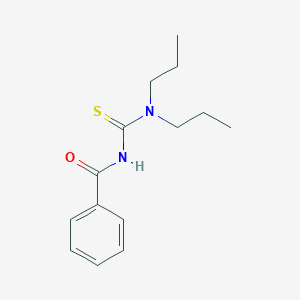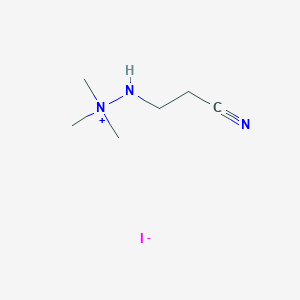![molecular formula C14H23OPSi B14600713 (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane CAS No. 60820-29-3](/img/structure/B14600713.png)
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane is a unique organophosphorus compound It is characterized by the presence of a phosphane group attached to a propylidene moiety, which is further substituted with a trimethylsilyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane typically involves the reaction of a phosphane precursor with a suitable alkylidene reagent. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a phosphane chloride derivative under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Addition: Electrophiles like bromine or hydrochloric acid are used under controlled conditions to ensure selective addition.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Halogenated or protonated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal centers, facilitating catalytic processes. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane
- (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(ethyl)phosphane
Uniqueness
(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
60820-29-3 |
|---|---|
Molekularformel |
C14H23OPSi |
Molekulargewicht |
266.39 g/mol |
IUPAC-Name |
(2,2-dimethyl-1-trimethylsilyloxypropylidene)-phenylphosphane |
InChI |
InChI=1S/C14H23OPSi/c1-14(2,3)13(15-17(4,5)6)16-12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI-Schlüssel |
LTRWUFXHWOEFFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=PC1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B14600638.png)








![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)



